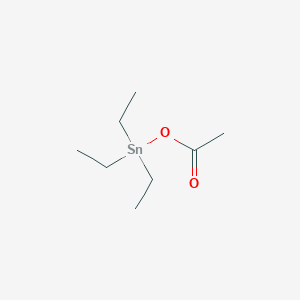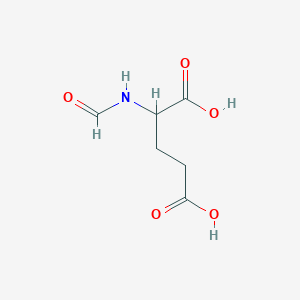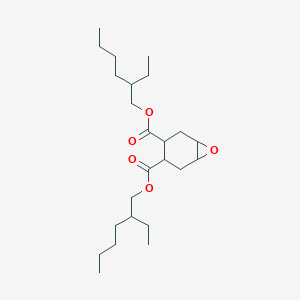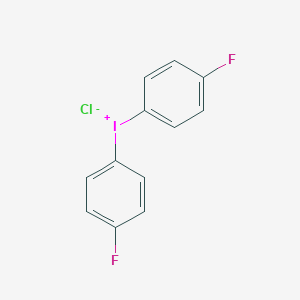
Sulfure d'octadécyle
Vue d'ensemble
Description
Octadecyl sulfide is a chemical compound with the molecular formula C36H74S . It is also known by other names such as Dioctadecyl sulfide, n-octadecyl sulfide, Distearyl sulfide, and 1-octadecylsulfanyloctadecane .
Molecular Structure Analysis
The molecular structure of Octadecyl sulfide is represented by the InChI string:InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC . Physical and Chemical Properties Analysis
Octadecyl sulfide has a molecular weight of 539.0 g/mol . It has a computed XLogP3-AA value of 18.5, which indicates its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has a high number of rotatable bonds, indicating flexibility . The exact mass and monoisotopic mass are both 538.55112353 g/mol .Applications De Recherche Scientifique
Sulfure d'octadécyle : Applications en recherche scientifique
Développement en biotechnologie : Le this compound, également connu sous le nom de dithis compound, peut être utilisé dans la recherche et le développement en biotechnologie en raison de son potentiel en tant qu'agent stabilisant pour les protéines et les enzymes. Sa nature hydrophobe peut aider à créer un environnement approprié pour les substances lipophiles.
Développement de thérapies pharmaceutiques : En recherche pharmaceutique, le this compound pourrait être utilisé dans la formulation de médicaments pour améliorer la solubilité des médicaments peu solubles dans l'eau, améliorant ainsi leur biodisponibilité et leur efficacité thérapeutique.
Matériaux pour les énergies renouvelables : Sur la base des propriétés générales des sulfures métalliques, le this compound pourrait trouver des applications dans la recherche sur les énergies renouvelables. Les sulfures métalliques sont connus pour leurs propriétés semi-conductrices, qui peuvent être utiles dans les cellules photovoltaïques ou d'autres dispositifs de conversion d'énergie.
Catalyse : Les sulfures sont souvent utilisés comme catalyseurs ou co-catalyseurs dans diverses réactions chimiques. Le this compound pourrait potentiellement être utilisé pour catalyser des réactions impliquant des lipases, comme indiqué par une étude sur la modification de la diatomite pour l'immobilisation de la lipase .
Safety and Hazards
Orientations Futures
While specific future directions for Octadecyl sulfide are not mentioned in the search results, there are related studies on the future directions of sulfide-based materials. For instance, sulfide-based solid-state electrolytes have been studied for their potential in energy storage technologies . Transition metal sulfide-based electrode materials have also been explored for their potential in supercapacitors .
Mécanisme D'action
Target of Action
Octadecyl sulfide, also known as Dioctadecyl sulfide, is a unique chemical compound with the molecular formula C36H74S . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with, and the environmental conditions.
Biochemical Pathways
For instance, hydrogen sulfide (H2S) is involved in multiple pathways where it can be oxidized to produce sulfur globules . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propriétés
IUPAC Name |
1-octadecylsulfanyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIGHWDQPQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062019 | |
| Record name | 1,1'-Thio-bis-octadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-09-3 | |
| Record name | Octadecyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1844-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Thio-bis-octadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B8T458US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octadecyl sulfide interact with gold surfaces compared to alkanethiols?
A1: Unlike alkanethiols, which readily form self-assembled monolayers (SAMs) on gold surfaces through strong gold-sulfur bonds, octadecyl sulfide exhibits weaker interactions with gold. [, , ] While it can form SAMs, the structure and properties of these layers differ significantly. Research using scanning tunneling microscopy (STM) and high-resolution electron energy loss spectroscopy (HREELS) suggests that octadecyl sulfide adsorbs onto Au(111) without C-S bond cleavage, indicating a "physisorption" mechanism rather than the chemisorption typical of alkanethiols. [, ] This weaker interaction leads to unique structural features, including the formation of depressions, different ordered domains, and conformational defects within the SAMs. []
Q2: What unique structural arrangements does octadecyl sulfide form on graphite surfaces?
A2: Interestingly, octadecyl sulfide demonstrates distinct self-assembly behaviors on graphite compared to gold. [, ] Studies using STM reveal that octadecyl sulfide molecules can arrange themselves along two different directions of the graphite lattice: the (1120) zigzag and the (1010) armchair directions. [] This contrasts with shorter alkylated sulfides, which predominantly align along the zigzag direction. This suggests that the longer alkyl chains of octadecyl sulfide influence its packing preferences on graphite surfaces. []
Q3: Can the surface structure of octadecyl sulfide SAMs be controlled?
A3: Yes, research indicates that the adsorption conditions significantly influence the surface structure of octadecyl sulfide SAMs on gold. [] For instance, varying parameters like temperature, solvent, concentration, and immersion time can drastically alter the binding condition of sulfur on the gold surface, the surface density of adsorbed molecules, and their chain conformation. [] This sensitivity to adsorption conditions offers a potential route for tailoring the properties of octadecyl sulfide-based interfaces.
Q4: How does octadecyl sulfide affect electrochemical processes on gold electrodes?
A4: Studies using cyclic voltammetry and in situ infrared reflection absorption spectroscopy demonstrate that the presence of octadecyl sulfide SAMs on gold electrodes influences the underpotential deposition (UPD) of copper. [] Specifically, octadecyl sulfide SAMs with lower density (parallel chain orientation) delay the initial stage of Cu-UPD, likely by hindering copper ion adsorption. [] In contrast, denser SAMs with upright chain orientation can inhibit the entire UPD process. [] This suggests potential applications of octadecyl sulfide SAMs in controlling electrochemical reactions.
Q5: Are there any applications of octadecyl sulfide in sensing?
A5: While not extensively explored, octadecyl sulfide has shown promise in sensing applications. One study demonstrated its use in constructing diffusion-limited, size-selective sensors. [] This involved incorporating octadecyl sulfide into self-assembled monolayers containing cyclic peptides that form tubular channels. These channels exhibited selective ion transport properties, highlighting the potential of octadecyl sulfide in developing novel sensing platforms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2.2]Paracyclophane](/img/structure/B167438.png)
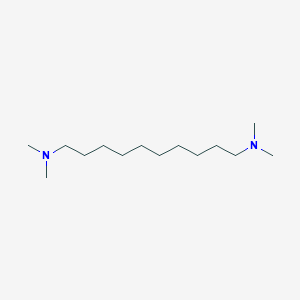

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)


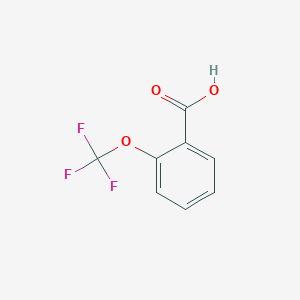

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
